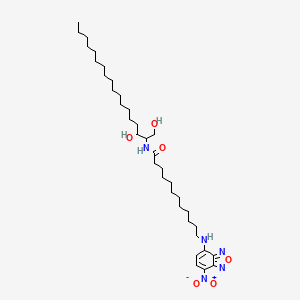
N-C12-NBD-D-erythro-dihydro-Sphingosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-12 NBD-dihydro-Ceramide: is a synthetic analog of naturally occurring ceramides, distinguished by a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group attached to a relatively short 12-carbon fatty acid chain . This compound is primarily used as a fluorescent probe in biochemical research, particularly in the study of lipid metabolism and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of C-12 NBD-dihydro-Ceramide involves the attachment of the NBD group to the ceramide backbone. The process typically includes the following steps:
Sphingosine Synthesis: The initial step involves the synthesis of sphingosine, which is the backbone of ceramides.
Fatty Acid Attachment: A 12-carbon fatty acid chain is attached to the sphingosine backbone through an amide bond formation.
NBD Group Attachment: The NBD group is then attached to the fatty acid chain, resulting in the formation of C-12 NBD-dihydro-Ceramide.
Industrial Production Methods: Industrial production of C-12 NBD-dihydro-Ceramide follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield .
化学反应分析
Types of Reactions: C-12 NBD-dihydro-Ceramide undergoes various chemical reactions, including:
Oxidation and Reduction: The NBD group can undergo redox reactions, which are useful in fluorescence studies.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of ceramidase enzymes under physiological conditions (pH 7.4, 37°C).
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite.
Major Products:
Hydrolysis: Produces sphingosine and a free fatty acid.
Oxidation and Reduction: Alters the fluorescence properties of the NBD group, which can be monitored using spectroscopic techniques.
科学研究应用
C-12 NBD-dihydro-Ceramide has a wide range of applications in scientific research:
Lipid Metabolism Studies: Used as a fluorescent probe to study the metabolism of ceramides and other sphingolipids.
Signal Transduction Research: Helps in understanding the role of ceramides in cellular signaling pathways.
Disease Mechanism Studies: Used in research on diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Drug Development: Serves as a tool in the development of drugs targeting ceramide metabolism.
作用机制
C-12 NBD-dihydro-Ceramide exerts its effects primarily through its interaction with cellular membranes and enzymes involved in lipid metabolism. The NBD group allows for the visualization of ceramide distribution and dynamics within cells . The compound can inhibit or activate specific signaling pathways, depending on its concentration and the cellular context . For example, ceramides are known to inhibit Akt signaling by promoting its dephosphorylation and preventing its translocation .
相似化合物的比较
C-12 NBD-Ceramide: Contains a double bond in the sphingosine backbone, making it more active in ceramidase assays compared to C-12 NBD-dihydro-Ceramide.
C-16 NBD-Ceramide: Has a longer fatty acid chain and is used in similar fluorescence-based studies.
Uniqueness: C-12 NBD-dihydro-Ceramide is unique due to its saturated sphingosine backbone, which results in reduced activity in ceramidase assays compared to its unsaturated counterparts . This property makes it a valuable tool for studying the specific roles of saturated versus unsaturated ceramides in biological systems .
属性
分子式 |
C36H63N5O6 |
|---|---|
分子量 |
661.9 g/mol |
IUPAC 名称 |
N-(1,3-dihydroxyoctadecan-2-yl)-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44) |
InChI 键 |
STPDREBSVHTICB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


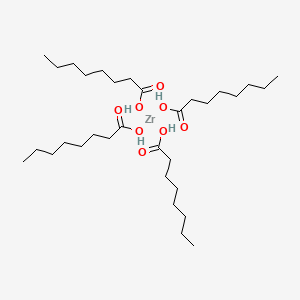
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
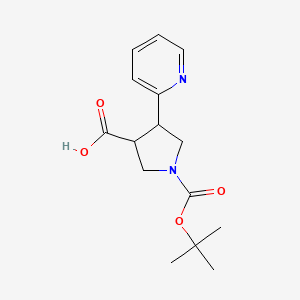
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
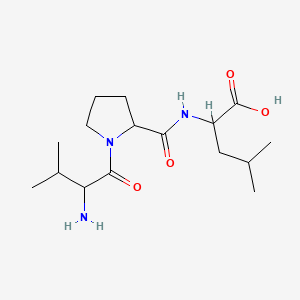
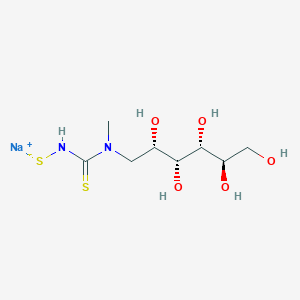
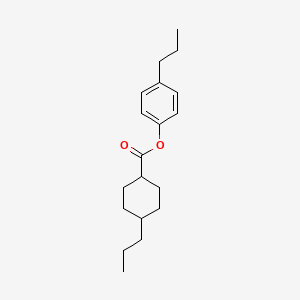
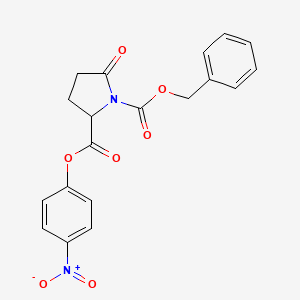
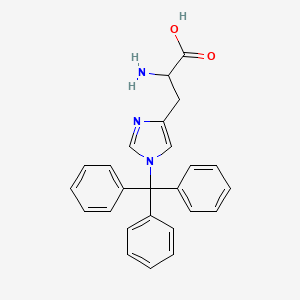
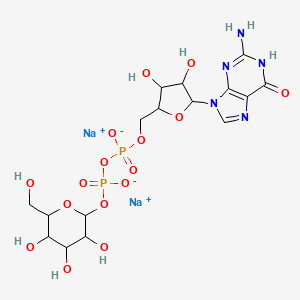
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
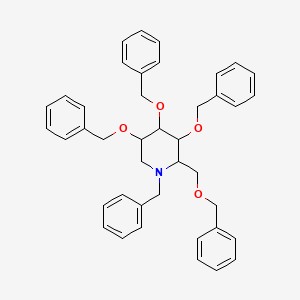
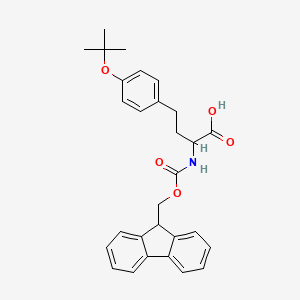
![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)
